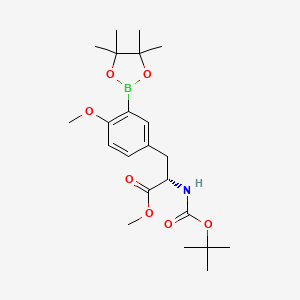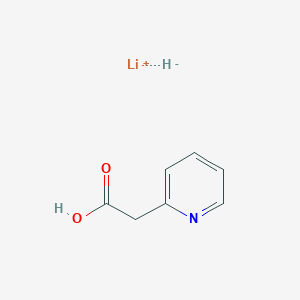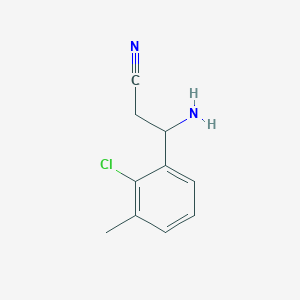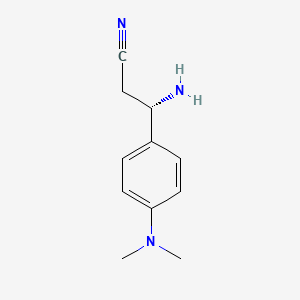
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a boronic ester moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Boronic Ester: The boronic ester moiety is introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron.
Coupling Reactions: The protected amino acid derivative is coupled with the boronic ester under Suzuki-Miyaura cross-coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The boronic ester can undergo oxidation to form the corresponding phenol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a drug precursor or intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways:
Boronic Ester Moiety: Can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications.
Amino Group: The protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate: Lacks the boronic ester moiety.
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate: Contains a hydroxy group instead of a methoxy group.
Uniqueness
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate is unique due to the presence of both the Boc-protected amino group and the boronic ester moiety, which confer distinct reactivity and versatility in synthetic applications.
Propriétés
Formule moléculaire |
C22H34BNO7 |
|---|---|
Poids moléculaire |
435.3 g/mol |
Nom IUPAC |
methyl (2S)-3-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C22H34BNO7/c1-20(2,3)29-19(26)24-16(18(25)28-9)13-14-10-11-17(27-8)15(12-14)23-30-21(4,5)22(6,7)31-23/h10-12,16H,13H2,1-9H3,(H,24,26)/t16-/m0/s1 |
Clé InChI |
JNFFMSNIGJPWKL-INIZCTEOSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C)OC |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC(C(=O)OC)NC(=O)OC(C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5'-Methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran] hcl](/img/structure/B13042280.png)
![(1R,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13042287.png)
![Benzyl n-[2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate](/img/structure/B13042291.png)
![(2s,4s)-2-[(R)-Carboxy{[(2r)-2-{[(4-Ethyl-2,3-Dioxopiperazin-1-Yl)carbonyl]amino}-2-Phenylacetyl]amino}methyl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxylic Acid](/img/structure/B13042295.png)





![ethyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13042336.png)
![[(2R,3R,4R)-4,5-diacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-3-yl] acetate](/img/structure/B13042345.png)
![Ethyl 2-azaspiro[4.4]nonane-4-carboxylate hcl](/img/structure/B13042349.png)
